1-Cyclohexyl-2,4-dimethylpent-4-en-1-one
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Overview
Description
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one is an organic compound with the molecular formula C13H22O It is characterized by a cyclohexyl group attached to a pentenone structure, making it a unique compound in the realm of organic chemistry
Preparation Methods
The synthesis of 1-Cyclohexyl-2,4-dimethylpent-4-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 2,4-dimethylpent-4-en-1-one under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Scientific Research Applications
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,4-dimethylpent-4-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one can be compared with similar compounds such as:
4,4-Dimethyl-2-cyclopenten-1-one: This compound is also an α,β-unsaturated carbonyl compound but differs in its ring structure and substituents.
2-Cyclohexen-1-one, 4,4-dimethyl-: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
4-Isopropyl-2-cyclohexenone: Another related compound with variations in the substituents and ring structure.
Properties
CAS No. |
62834-91-7 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-cyclohexyl-2,4-dimethylpent-4-en-1-one |
InChI |
InChI=1S/C13H22O/c1-10(2)9-11(3)13(14)12-7-5-4-6-8-12/h11-12H,1,4-9H2,2-3H3 |
InChI Key |
SQCAJAKTPFWGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C)C(=O)C1CCCCC1 |
Origin of Product |
United States |
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